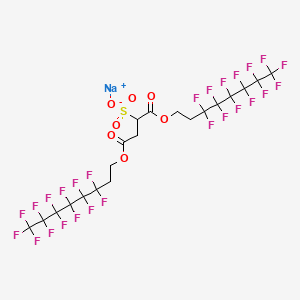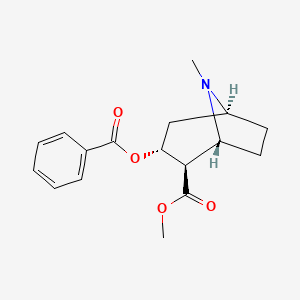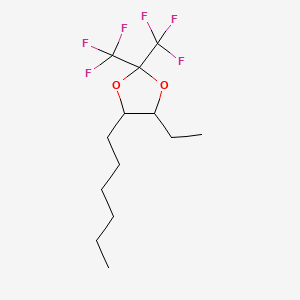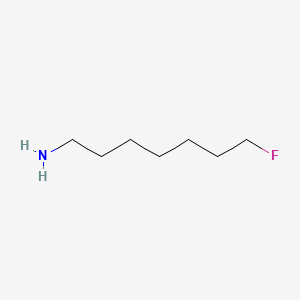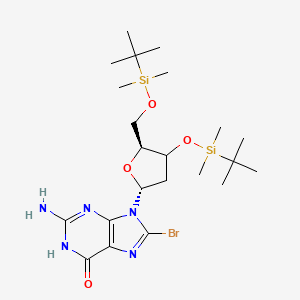![molecular formula C72H116O4P2S4Zn B13417850 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 288301-98-4](/img/structure/B13417850.png)
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is a complex organozinc compound. It is known for its unique chemical structure, which includes zinc coordinated with phosphorodithioate ligands. This compound is often used in various industrial applications due to its chemical stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- typically involves the reaction of zinc salts with O,O-bis(dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zn2++2O,O-bis(dodecylphenyl) phosphorodithioic acid→Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]-+2H+
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through processes such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms in the phosphorodithioate ligands are oxidized.
Reduction: Reduction reactions can also occur, particularly involving the zinc center.
Substitution: The compound can participate in substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce new organozinc compounds.
Scientific Research Applications
Chemistry
In chemistry, Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is used as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory agent. The compound’s ability to modulate immune responses is of particular interest.
Industry
Industrially, this compound is used as an additive in lubricants and greases. Its properties help reduce wear and tear on mechanical parts, extending their lifespan.
Mechanism of Action
The mechanism by which Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- exerts its effects involves the interaction of its phosphorodithioate ligands with target molecules. In antimicrobial applications, the compound disrupts cell membranes, leading to cell death. In anti-inflammatory applications, it modulates signaling pathways involved in immune responses.
Comparison with Similar Compounds
Similar Compounds
- Zinc bis[O,O-bis(2-ethylhexyl) phosphorodithioate]
- Zinc bis[O,O-dibutyl phosphorodithioate]
Comparison
Compared to similar compounds, Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is unique due to its longer alkyl chains (dodecyl groups). This structural difference imparts distinct physical and chemical properties, such as higher hydrophobicity and enhanced stability in various applications .
Properties
CAS No. |
288301-98-4 |
|---|---|
Molecular Formula |
C72H116O4P2S4Zn |
Molecular Weight |
1301.3 g/mol |
IUPAC Name |
zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChI Key |
BQGHVUIRQKWVEJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



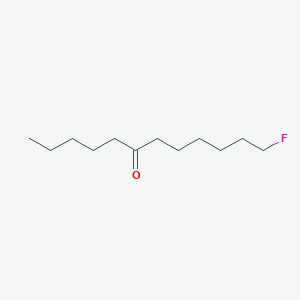
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)

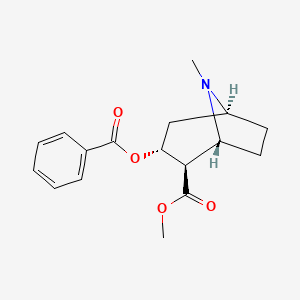
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
